![molecular formula C11H10N2O3 B1203815 [(1-Hydroxyquinolin-4-ylidene)amino] acetate](/img/structure/B1203815.png)
[(1-Hydroxyquinolin-4-ylidene)amino] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Hydroxyquinolin-4-ylidene)amino] acetate is a derivative of quinoline, a heterocyclic aromatic organic compoundIt is known for its interactions with DNA, which makes it a subject of study in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Hydroxyquinolin-4-ylidene)amino] acetate typically involves the acetylation of 4-aminoquinoline 1-oxide. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of quinoline synthesis can be applied. These methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are also explored for greener and more efficient production .
化学反应分析
Types of Reactions
[(1-Hydroxyquinolin-4-ylidene)amino] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 4-aminoquinoline 1-oxide.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-aminoquinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
[(1-Hydroxyquinolin-4-ylidene)amino] acetate is primarily used in scientific research due to its ability to form adducts with DNA. This property makes it valuable in studying the mechanisms of carcinogenesis and DNA repair.
作用机制
The mechanism of action of [(1-Hydroxyquinolin-4-ylidene)amino] acetate involves its interaction with DNA. It forms covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations and are used to study the mutagenic and carcinogenic properties of quinoline derivatives. The compound’s ability to form stable DNA adducts makes it a useful tool in cancer research .
相似化合物的比较
Similar Compounds
- 4-Hydroxyaminoquinoline 1-oxide
- Quinoxaline 1,4-di-N-oxides
- Quinolines and Quinolones
Comparison
[(1-Hydroxyquinolin-4-ylidene)amino] acetate is unique due to its specific acetoxy group, which influences its reactivity and interaction with DNA. Compared to 4-Hydroxyaminoquinoline 1-oxide, it has different solubility and reactivity profiles. Quinoxaline 1,4-di-N-oxides and quinolines/quinolones have broader applications in antibacterial and antifungal research, whereas this compound is more focused on DNA interaction studies .
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
[(1-hydroxyquinolin-4-ylidene)amino] acetate |
InChI |
InChI=1S/C11H10N2O3/c1-8(14)16-12-10-6-7-13(15)11-5-3-2-4-9(10)11/h2-7,15H,1H3 |
InChI 键 |
CKSGBUVEAIXTNB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)ON=C1C=CN(C2=CC=CC=C12)O |
同义词 |
4-acetoxyaminoquinoline 1-oxide O-acetyl-4-hydroxyaminoquinoline 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1203734.png)
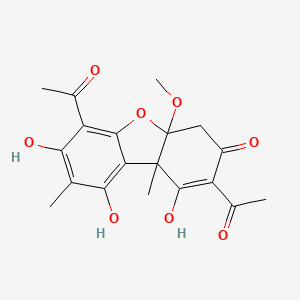
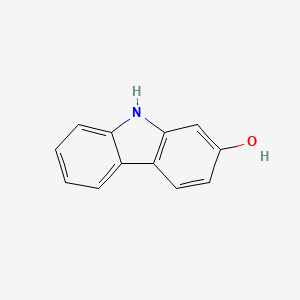
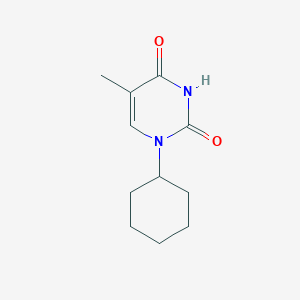
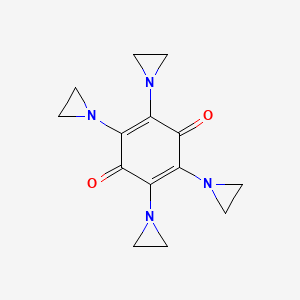
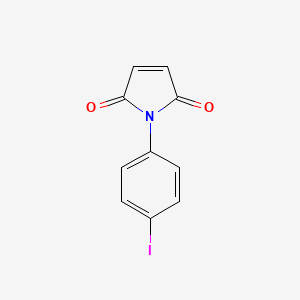
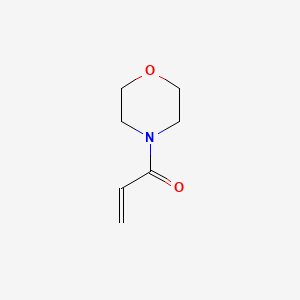

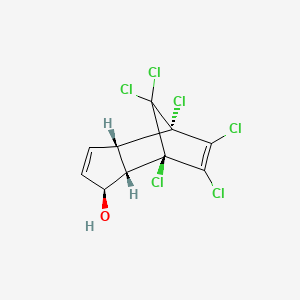
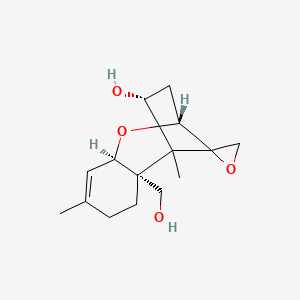
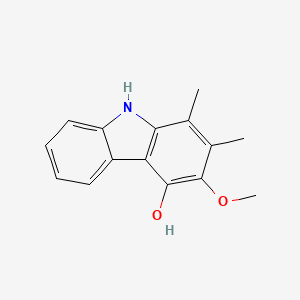
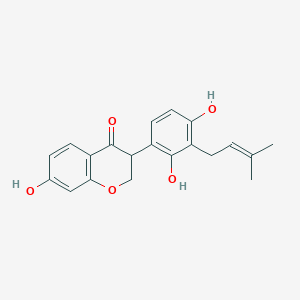
![Ethanaminium, N-[6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethyl-, chloride](/img/structure/B1203752.png)

